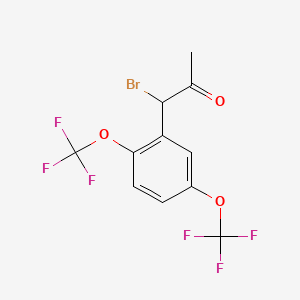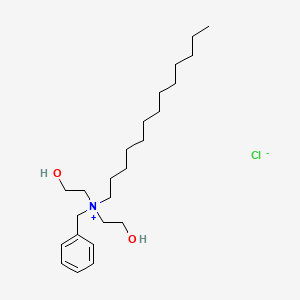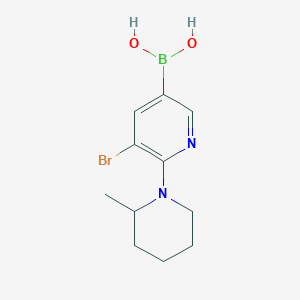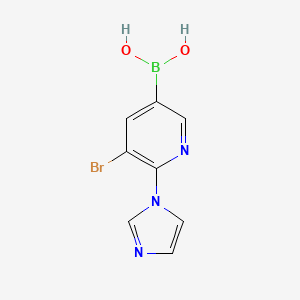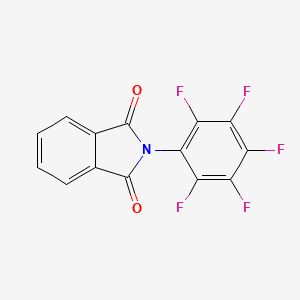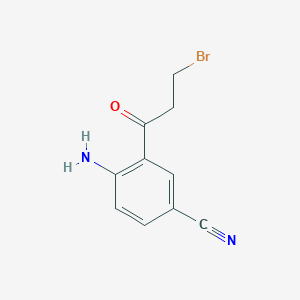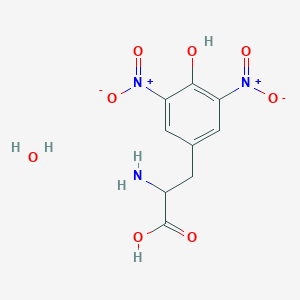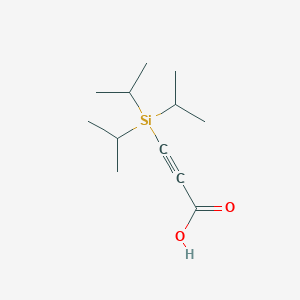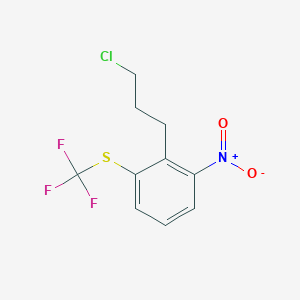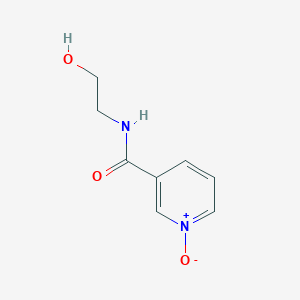![molecular formula C17H18ClN3O3 B14072313 2-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)hydrazine-1-carboxamide CAS No. 340223-24-7](/img/structure/B14072313.png)
2-({4-[(4-Chlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)hydrazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SALOR-INT L489417-1EA, also known as 4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde semicarbazone, is a chemical compound with the molecular formula C17H18ClN3O3 and a molecular weight of 347.8 g/mol . This compound is primarily used in research and experimental applications.
Métodos De Preparación
The synthesis of SALOR-INT L489417-1EA involves the reaction of 4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde with semicarbazide hydrochloride under specific conditions. The reaction typically occurs in an ethanol solvent with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product .
Industrial production methods for SALOR-INT L489417-1EA are not well-documented, as it is mainly produced for research purposes. the synthetic route mentioned above can be scaled up for larger production if needed.
Análisis De Reacciones Químicas
SALOR-INT L489417-1EA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Aplicaciones Científicas De Investigación
SALOR-INT L489417-1EA has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of SALOR-INT L489417-1EA is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of key enzymes or disruption of cell membrane integrity .
Comparación Con Compuestos Similares
SALOR-INT L489417-1EA can be compared with other similar compounds, such as:
4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde: The parent compound used in the synthesis of SALOR-INT L489417-1EA.
Semicarbazide derivatives: Other semicarbazone compounds with similar structures and potential biological activities.
Chlorobenzyl derivatives: Compounds containing the chlorobenzyl group, which may exhibit similar chemical reactivity and biological properties
Propiedades
Número CAS |
340223-24-7 |
|---|---|
Fórmula molecular |
C17H18ClN3O3 |
Peso molecular |
347.8 g/mol |
Nombre IUPAC |
[[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]urea |
InChI |
InChI=1S/C17H18ClN3O3/c1-2-23-16-9-13(10-20-21-17(19)22)5-8-15(16)24-11-12-3-6-14(18)7-4-12/h3-10H,2,11H2,1H3,(H3,19,21,22) |
Clave InChI |
NQMLBIZKRLZRRJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C=NNC(=O)N)OCC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


